Chemotactic Potency vs. Mono‑Hydroxylated HETEs: >300‑Fold Higher Activity
In a human polymorphonuclear leukocyte (PMN) chemotaxis assay using a superoxide‑derived arachidonic acid product later identified as 19-hydroperoxy-20-hydroxyarachidic acid, significant directed migration was observed at 3.0 ng/mL (~8.3 nM) [1]. By comparison, the mono‑hydroxylated eicosanoid 5‑HETE required a concentration of 1,000 ng/mL (~3.1 µM) to elicit a maximal chemotactic response [2]. 12‑HETE and 11‑HETE were even less potent, requiring 10,000–20,000 ng/mL for maximal activity [2].
| Evidence Dimension | Neutrophil chemotactic potency (minimum effective or maximal-response concentration) |
|---|---|
| Target Compound Data | 3.0 ng/mL (~8.3 nM) for directed migration; chemokinetic at 0.75–1.5 ng/mL |
| Comparator Or Baseline | 5‑HETE: 1,000 ng/mL (~3,120 nM) for maximal response; 11‑HETE/12‑HETE: 10,000–20,000 ng/mL |
| Quantified Difference | ≥ 333‑fold lower concentration required for activity compared to 5‑HETE; ≥ 3,300‑fold vs. 11‑/12‑HETE |
| Conditions | Human PMN; multiwell-filter or Boyden‑chamber chemotaxis assay; 37°C; 30–90 min incubation |
Why This Matters
Obtaining a chemotactic response at single‑digit nanomolar concentrations means the compound can probe high‑affinity neutrophil receptors without the off‑target effects that accompany micromolar HETE concentrations, making it indispensable for dose‑response studies where dynamic range is critical.
- [1] Perez, H. D., Weksler, B. B., & Goldstein, I. M. (1980). Generation of a chemotactic lipid from arachidonic acid by exposure to a superoxide-generating system. Inflammation, 4(3), 313–328. View Source
- [2] Goetzl, E. J., & Sun, F. F. (1979). Generation of unique mono‑hydroxy eicosatetraenoic acids from arachidonic acid by human neutrophils. Journal of Experimental Medicine, 150(2), 406–411. (Quantitative comparison reported in: Goetzl, E. J., Brash, A. R., Tauber, A. I., Oates, J. A., & Hubbard, W. C. (1980). Modulation of human neutrophil function by monohydroxy‑eicosatetraenoic acids. Immunology, 39(4), 491–501.) View Source
